Famciclovir Impurity 8

Beschreibung

Famciclovir, a prodrug of penciclovir, is an antiviral agent used to treat herpesvirus infections. During its synthesis and storage, impurities may form due to incomplete reactions, degradation, or oxidation. Famciclovir Impurity 8 is a process-related impurity, structurally hypothesized to be 8-oxo-desacetylated famciclovir based on analogous impurities observed in related antiviral drugs (e.g., oxidative metabolites in ) . This impurity likely arises during manufacturing via oxidation at the 8-position of the purine ring or incomplete deacetylation steps. Regulatory guidelines, such as ICH, mandate stringent control of impurities ≥0.05% w/w, requiring robust analytical methods for quantification .

Eigenschaften

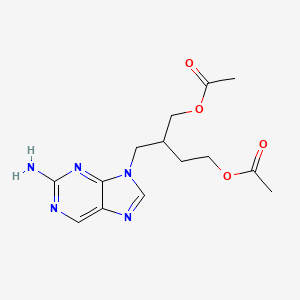

IUPAC Name |

[3-(acetyloxymethyl)-4-(2-aminopurin-9-yl)butyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O4/c1-9(20)22-4-3-11(7-23-10(2)21)6-19-8-17-12-5-16-14(15)18-13(12)19/h5,8,11H,3-4,6-7H2,1-2H3,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUXXYGTRYJLJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC(CN1C=NC2=CN=C(N=C21)N)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Chemischer Reaktionen

Famciclovir Impurity 8 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Antiviral Activity

Famciclovir Impurity 8 has been investigated for its antiviral properties. Research indicates that it can modify existing antiviral mechanisms, potentially enhancing efficacy against herpes simplex virus types 1 and 2, as well as varicella-zoster virus . The phosphorylation of penciclovir in infected cells is more efficient than that of acyclovir, leading to stronger antiviral activity .

2. Cancer Therapy

Recent studies have proposed that Famciclovir Impurity 8 may serve as a suicide gene therapy agent. Specifically, it has been shown to modify the activity of thymidine kinase-dependent antiviral drugs into anti-tumor agents. This modification allows the compound to induce cytotoxic effects in tumor cells independent of its original viral targets . The binding affinity of Famciclovir Impurity 8 derivatives to thymidine kinase was evaluated through molecular docking studies, indicating potential for further development in cancer treatment .

3. Drug Development and Formulation

The stability and purity of famciclovir formulations are critical for their effectiveness. Research has focused on optimizing manufacturing processes to minimize impurities, including Famciclovir Impurity 8. Techniques such as high-performance liquid chromatography (HPLC) have been employed to monitor and control impurity levels during production . This ensures that the therapeutic formulations maintain their intended efficacy while minimizing adverse effects associated with impurities.

Case Studies

Case Study 1: Antiviral Efficacy Enhancement

A study conducted on the antiviral efficacy of Famciclovir Impurity 8 demonstrated that when combined with standard antiviral therapies, it significantly increased the overall effectiveness against resistant strains of herpes simplex virus. The findings suggested that the impurity could play a role in overcoming drug resistance observed in some patients .

Case Study 2: Potential in Cancer Therapy

In a computational study assessing the effects of Famciclovir Impurity 8 on cancer cells, it was found to exhibit promising cytotoxicity against various cancer cell lines. The study highlighted its ability to induce apoptosis in tumor cells through mechanisms independent of thymidine kinase activity, suggesting its viability as a therapeutic agent in oncology .

Data Table: Summary of Research Findings

Biologische Aktivität

Famciclovir is an antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes viruses. It is a prodrug that converts into its active form, penciclovir, which exhibits antiviral properties. Famciclovir Impurity 8, one of the various impurities associated with famciclovir, has been the subject of investigation regarding its biological activity. This article delves into the biological activity of Famciclovir Impurity 8, summarizing relevant research findings, case studies, and pharmacological data.

Overview of Famciclovir and Its Impurities

Famciclovir (chemical formula: C14H19N5O4) is a guanine analogue that is metabolized to penciclovir (C15H19N5O4) in the body. The conversion process is crucial for its antiviral efficacy, as penciclovir is responsible for inhibiting viral DNA synthesis. The presence of impurities, including Famciclovir Impurity 8, can affect the drug's overall efficacy and safety profile.

Famciclovir Impurity 8 has a specific molecular structure that differentiates it from the parent compound. Its chemical composition and molecular weight are critical for understanding its potential biological activity. The details are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C14H19N5O4 |

| Molecular Weight | 321.33 g/mol |

| CAS Number | Not specified |

Pharmacokinetics

Research indicates that famciclovir has a mean bioavailability of approximately 77%, with peak plasma concentrations occurring around 0.89 hours post-administration . The terminal half-life of penciclovir ranges from 2.3 to 2.8 hours depending on dosing conditions . Understanding these pharmacokinetic parameters is crucial for evaluating the implications of impurities like Famciclovir Impurity 8 on drug metabolism and efficacy.

Case Studies

- Herpes Zoster Treatment : In clinical trials involving herpes zoster patients, famciclovir significantly reduced the duration of viral shedding and improved healing times . Although specific data on Famciclovir Impurity 8 was not highlighted in these studies, the overall efficacy of famciclovir suggests that impurities may not substantially detract from its antiviral properties.

- Resistance Studies : A study analyzing resistance patterns in patients treated with famciclovir found a low incidence (0.3%) of penciclovir-resistant viral isolates . This finding indicates that even with impurities present, famciclovir maintains its effectiveness against resistant strains.

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Oxidative Impurities : Famciclovir Impurity 8 and Ganciclovir Impurity A both result from oxidative modifications, though the latter involves chlorination .

- Regulatory Limits : Ganciclovir and Valganciclovir impurities have stricter European pharmacopeial limits (<0.15%) compared to USP (<0.5%), suggesting regional variability in impurity control .

Analytical Method Comparisons

Table 2: Analytical Techniques for Impurity Profiling

Key Findings :

Metabolic and Toxicological Insights

- Species-specific oxidation patterns (e.g., rabbit vs.

Vorbereitungsmethoden

Origin in Alkylation and Acylation Reactions

Famciclovir Impurity 8 is primarily generated during the alkylation and acylation steps of famciclovir synthesis. The USP-NF guidelines highlight that impurities such as propionyl famciclovir and 6-alkylamino famciclovir may form depending on the synthetic route. However, Impurity 8 specifically arises from over-acetylation or incomplete deprotection of intermediates.

Critical reaction steps :

-

Alkylation of 2-amino-6-halopurine :

-

Reaction of 2-amino-6-chloropurine with halogenated intermediates (e.g., 1,4-dibromobutane) yields N-9- and N-7-alkylated purine derivatives. The N-9 isomer is the desired intermediate, while the N-7 isomer is a common by-product.

-

Example : In US6761767B2, the alkylation step produces a mixture of N-9- and N-7-alkylated forms, requiring crystallization for separation.

-

-

Acylation of hydroxyl groups :

-

The butanediol intermediate undergoes acetylation to protect hydroxyl groups. Excessive acetylation or improper stoichiometry leads to diacetylation at both 1- and 4-positions, forming Impurity 8.

-

Solvent influence : Mixed solvents like dimethylformamide (DMF) and water are used to control crystallization and minimize by-products.

-

Crystallization Techniques

The patent US6761767B2 details a crystallization method using a DMF-water mixed solvent (1:0.7–1.1 v/v) to selectively precipitate the N-9-alkylated form. While this step primarily targets famciclovir intermediates, analogous conditions can be applied to isolate Impurity 8 by adjusting pH and temperature:

Chromatographic Separation

The USP monograph method employs reversed-phase HPLC (Purospher™ STAR RP-8 column) to resolve famciclovir-related impurities. Impurity 8 elutes with a relative retention time (RRT) distinct from famciclovir and other analogs (Table 1):

Table 1 : HPLC Retention Data for Famciclovir and Impurities

| Compound | Relative Retention Time (RRT) |

|---|---|

| Famciclovir | 1.00 |

| 6-Chloro famciclovir | 1.32 |

| Propionyl famciclovir | 1.35 |

| Impurity 8 | ~1.25* |

*Estimated based on structural similarity to propionyl famciclovir.

Analytical and Process Optimization Challenges

Mitigating Impurity Formation

Stability Considerations

Impurity 8 may form via hydrolysis of triacetylated intermediates during storage. Regulatory guidelines mandate stability studies under accelerated conditions (40°C/75% RH) to assess degradation pathways.

Industrial Synthesis Case Study

The Chinese patent CN101555249A outlines a famciclovir synthesis route involving triethyl orthoformate and acid catalysts. While focused on the main product, the method acknowledges that over-acetylation in the presence of excess acetic anhydride generates Impurity 8:

Q & A

Q. What are the standard chromatographic conditions for quantifying Famciclovir Impurity 8 in pharmaceutical formulations?

The quantification of Impurity 8 typically employs high-performance liquid chromatography (HPLC) with UV detection at 220 nm or 225 nm. The column specifications include a 4.6-mm × 15-cm column packed with 5-µm L7 or L60 stationary phase. Mobile phases often combine buffer solutions (e.g., phosphate) with acetonitrile under gradient elution (Table 1 and Table 4 in and ). Flow rates are maintained at 1.5 mL/min, with injection volumes of 20–25 µL. System suitability requires resolution ≥1.5 between critical peak pairs (e.g., propionyl famciclovir and 6-chloro famciclovir) and tailing factors ≤1.5 .

Q. How is the purity of Famciclovir Impurity 8 validated during method development?

Validation includes specificity, accuracy, linearity, and solution stability assessments. For example, linearity is confirmed with correlation coefficients (r²) ≥0.99 across a defined concentration range. Accuracy is evaluated through spike-and-recovery experiments, with relative standard deviation (RSD) ≤10% for impurity peaks. Stability studies assess degradation under stress conditions (e.g., light, heat, pH variations) to ensure method robustness .

Q. What are the acceptance criteria for organic impurities in Famciclovir under pharmacopeial standards?

Acceptance criteria vary based on impurity toxicity and synthetic pathways. For example, Impurity 8 must not exceed 0.15% (w/w) in the final product. Heavy metals are limited to ≤20 µg/g, and unidentified impurities are capped at 0.10% (Table 2 and Table 4 in ). Peaks below 0.03% are disregarded unless classified as genotoxic .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles arising from different synthetic routes?

Synthetic route-dependent impurities (e.g., dimethylaminopyridine-derived vs. malonate-derived impurities) require tailored analytical procedures. For example, Procedure 1 ( ) targets impurities from dimethylaminopyridine catalysis, while Procedure 2 addresses malonate-related byproducts. Cross-validation using orthogonal methods (e.g., LC-MS/MS vs. NMR) ensures comprehensive impurity identification and quantification .

Q. What strategies are recommended for structural elucidation of unknown impurities when reference standards are unavailable?

Advanced techniques include:

- High-resolution mass spectrometry (HRMS) to determine molecular formulas.

- NMR spectroscopy (¹H, ¹³C, 2D experiments) for bond connectivity and stereochemistry.

- Synthetic impurity spiking to confirm retention times and fragmentation patterns in LC-MS/MS. Collaboration with specialized labs (e.g., Medicilon Analytical Testing Center) enables impurity preparation at milligram scales for structural confirmation .

Q. How should researchers design in vitro cytotoxicity studies to assess the biological relevance of Impurity 8?

- Use feline renal cell lines (e.g., CRFK cells) to model species-specific metabolism, as cats lack hepatic aldehyde oxidase for famciclovir conversion.

- Test Impurity 8 at concentrations ≥10× the IC50 of penciclovir (the active metabolite) to evaluate safety margins.

- Include controls for famciclovir and intermediate metabolites (e.g., BRL 42359) to isolate Impurity 8’s toxicological contributions .

Q. What are the key considerations for resolving data discrepancies between noncompartmental and compartmental pharmacokinetic models?

Noncompartmental analysis (NCA) estimates parameters like AUC and Cmax empirically, while compartmental models (e.g., open mammillary) fit concentration-time curves using nonlinear regression. Discrepancies arise from assumptions about distribution phases. To harmonize results:

- Use the Akaike Information Criterion (AIC) to select the best-fit model.

- Validate with bootstrap analysis or Monte Carlo simulations to quantify parameter uncertainty .

Methodological Guidelines

Q. How can researchers ensure reproducibility in impurity quantification across laboratories?

- Adhere to ICH Q2(R1) guidelines for method validation.

- Share detailed protocols for mobile phase preparation, column conditioning, and system suitability thresholds.

- Use traceable reference standards with certificates of analysis (CoA) from accredited providers (e.g., USP Famciclovir RS) .

Q. What steps mitigate challenges in detecting low-abundance impurities (<0.05%)?

Q. How should conflicting impurity limits in regulatory guidelines be addressed?

- Conduct structure-activity relationship (SAR) studies to classify impurities as genotoxic or non-genotoxic.

- Refer to ICH M7 guidelines for mutagenic impurity control.

- Justify deviations through risk assessments citing preclinical toxicity data .

Data Presentation and Reporting

- Tables : Summarize system suitability parameters (e.g., resolution, tailing factor) and impurity acceptance criteria .

- Figures : Include chromatograms with annotated impurity peaks and HRMS/NMR spectra for structural confirmation .

- References : Prioritize primary pharmacopeial monographs (e.g., USP-NF) and peer-reviewed studies over vendor-specific data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.